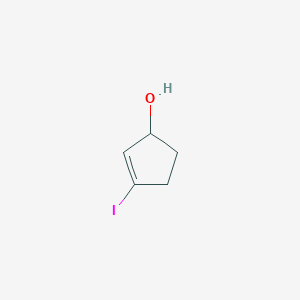
3-Iodo-2-cyclopenten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-cyclopenten-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. It is a cyclic alcohol with a molecular formula of C5H7IO and a molecular weight of 220.02 g/mol.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-cyclopenten-1-ol is not fully understood, but it is believed to act through the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Iodo-2-cyclopenten-1-ol in lab experiments is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions to synthesize various organic compounds. However, one limitation is its potential toxicity, which can pose a risk to researchers handling the compound.
Zukünftige Richtungen
There are several future directions for research on 3-Iodo-2-cyclopenten-1-ol. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as an antibacterial and antifungal agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 3-Iodo-2-cyclopenten-1-ol can be achieved through several methods, including the iodination of cyclopentadiene followed by oxidation, the iodination of cyclopentanone followed by dehydrohalogenation, and the iodination of cyclopentene followed by hydrolysis. The most commonly used method involves the iodination of cyclopentadiene followed by oxidation with hydrogen peroxide or sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-cyclopenten-1-ol has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including pyrroles, pyridines, and imidazoles. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
188635-25-8 |
|---|---|
Molekularformel |
C5H7IO |
Molekulargewicht |
210.01 g/mol |
IUPAC-Name |
3-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2 |
InChI-Schlüssel |
JMWZSBGCAMXIHT-UHFFFAOYSA-N |
SMILES |
C1CC(=CC1O)I |
Kanonische SMILES |
C1CC(=CC1O)I |
Synonyme |
3-IODOCYCLOPENT-2-ENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)
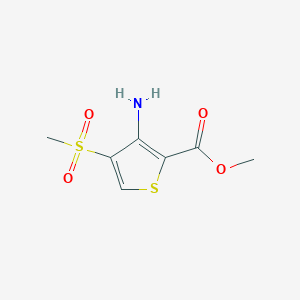
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)

![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)
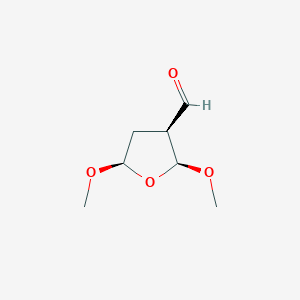
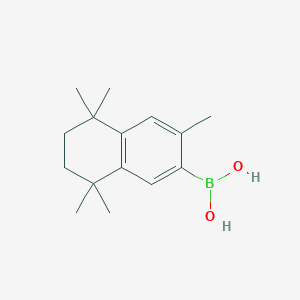

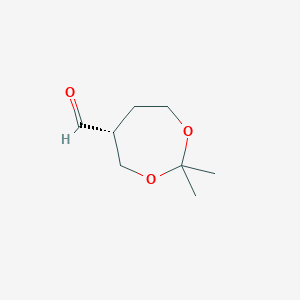
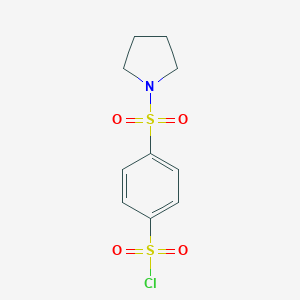

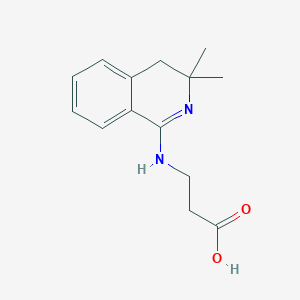
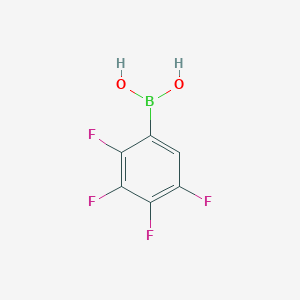
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)